Cas no 1264-72-8 (colistin sulfate)

colistin sulfate 化学的及び物理的性質

名前と識別子

-

- colistin sulfate

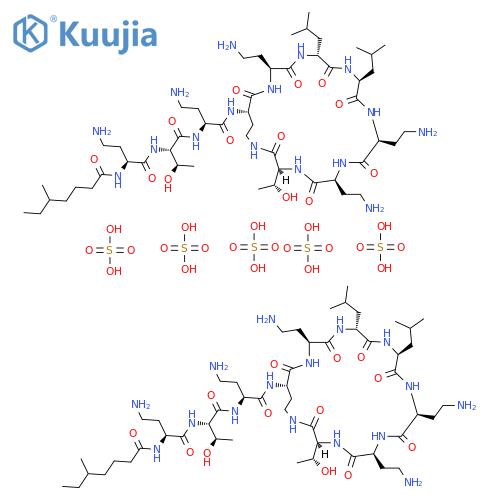

- n-[3-amino-1-[[1-[[3-amino-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]carbamoyl]propyl]carbamoyl]-2-hydroxy-propyl]carbamoyl]propyl]-5-methyl-heptanamide sulfate

- Colistin Sulphate

- Colistin Sulfate (mixture)

- Colistin sulfate (USP Grade)

- Colistin sulfate salt

- Polymyxin E Sulfate

- Colistin sulfate salt,Polymyxin E

- Polymyxin E

- Polymyxin?E

- Polymyxin E

- N-[3-Amino-1-[[1-[[3-amino-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]carbamoyl]propyl]carbamoyl]-

-

- MDL: MFCD27976775

- インチ: InChI=1S/C53H100N16O13.H2O4S/c1-10-30(6)12-11-13-41(72)69(9)40(18-24-58)51(80)68-43(32(8)71)53(82)64-35(16-22-56)45(74)63-37-19-25-59-52(81)42(31(7)70)67-48(77)36(17-23-57)61-44(73)33(14-20-54)62-49(78)38(26-28(2)3)66-50(79)39(27-29(4)5)65-46(75)34(15-21-55)60-47(37)76;1-5(2,3)4/h28-40,42-43,70-71H,10-27,54-58H2,1-9H3,(H,59,81)(H,60,76)(H,61,73)(H,62,78)(H,63,74)(H,64,82)(H,65,75)(H,66,79)(H,67,77)(H,68,80);(H2,1,2,3,4)/t30-,31+,32+,33-,34+,35-,36-,37-,38-,39+,40-,42-,43-;/m0./s1

- InChIKey: ZXUKURBSMVLKMA-OIMIRRAPSA-N

- ほほえんだ: CCC(C)CCCC(N[C@@H](CCN)C(N[C@H](C(N[C@H](C(N[C@@H](CCNC([C@H]([C@H](O)C)N1)=O)C(N[C@@H](CCN)C(N[C@H](CC(C)C)C(N[C@@H](CC(C)C)C(N[C@@H](CCN)C(N[C@@H](CCN)C1=O)=O)=O)=O)=O)=O)=O)CCN)=O)[C@H](O)C)=O)=O.O=S(O)(O)=O

計算された属性

- せいみつぶんしりょう: 1252.72000

- 同位体原子数: 0

- 水素結合ドナー数: 19

- 水素結合受容体数: 33

- 重原子数: 87

- 回転可能化学結合数: 32

- 複雑さ: 2130

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 11

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 1001

- トポロジー分子極性表面積: 640

じっけんとくせい

- 色と性状: 未確定

- ゆうかいてん: 200-220 ºC

- ようかいど: H2O: soluble50mg/mL

- すいようせい: Soluble in water

- PSA: 573.64000

- LogP: 1.96320

- マーカー: 14,2479

- ようかいせい: 未確定

colistin sulfate セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H301

- 警告文: MissingPhrase-N15.00950417

- 危険物輸送番号:UN 2811 6.1/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 25

- セキュリティの説明: S45

- RTECS番号:TR1500000

-

危険物標識:

- 包装カテゴリ:III

- 危険レベル:6.1(b)

- リスク用語:R25

- 危険レベル:6.1

- セキュリティ用語:6.1(b)

- 包装グループ:III

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- 包装等級:III

colistin sulfate 税関データ

- 税関コード:2309901000

- 税関データ:

中国税関コード:

2309901000

colistin sulfate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-A0089-10.110mm*1 ml in water |

Colistin sulfate |

1264-72-8 | ≥96.0% | 10.110mm*1 ml in water |

¥550 | 2024-04-20 | |

| LKT Labs | C5647-1 g |

Colistin Sulfate |

1264-72-8 | Biological Potency: ≥19366 IU/mg | 1g |

$75.00 | 2023-07-11 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S17057-100g |

Colistin Sulfate |

1264-72-8 | USP,19000IU/mg | 100g |

¥800.00 | 2021-09-02 | |

| TRC | C641500-5g |

Colistin Sulfate (Mixture of A and B compound) |

1264-72-8 | 5g |

$ 91.00 | 2023-09-08 | ||

| abcr | AB348904-10 g |

Colistin sulfate; . |

1264-72-8 | 10g |

€60.70 | 2022-03-25 | ||

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | LC6430-100g |

colistin sulfate |

1264-72-8 | ≥98% | 100g |

¥825元 | 2023-09-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-MH387-5g |

colistin sulfate |

1264-72-8 | ≥19,000 U/mg | 5g |

¥122.0 | 2022-06-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C114323-100g |

colistin sulfate |

1264-72-8 | ≥19,000 U/mg | 100g |

¥179.90 | 2023-09-03 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | DC4461-1g |

colistin sulfate |

1264-72-8 | 1g |

¥220元 | 2023-09-15 | ||

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S17057-1g |

Colistin Sulfate |

1264-72-8 | USP,19000IU/mg | 1g |

¥50.00 | 2021-09-02 |

colistin sulfate 関連文献

-

A. H. Thomas,J. M. Thomas,I. Holloway Analyst 1980 105 1068

-

Zhongquan Lin,Xiang Zhao,Jiaoqi Huang,Wei Liu,Yuting Zheng,Xiang Yang,Yang Zhang,Marc Lamy de la Chapelle,Weiling Fu Analyst 2019 144 2803

-

Yang Luo,Chaoming Wang,Ping Peng,Mainul Hossain,Tianlun Jiang,Weiling Fu,Yi Liao,Ming Su J. Mater. Chem. B 2013 1 997

-

Ilanila Ilangumaran Ponmalar,Jitendriya Swain,Jaydeep K. Basu Biomater. Sci. 2022 10 2609

-

Martin G. de Gier,H. Bauke Albada,Michaele Josten,Rob Willems,Helen Leavis,Rosa van Mansveld,Fernanda L. Paganelli,Bertie Dekker,Jan-Willem J. Lammers,Hans-Georg Sahl,Nils Metzler-Nolte Med. Chem. Commun. 2016 7 148

-

Jea Sung Ryu,San Hae Im,Yoo Kyung Kang,Yang Soo Kim,Hyun Jung Chung Biomater. Sci. 2020 8 2111

-

7. 790. The identities of the antibiotics colistin and polymyxin ES. Wilkinson,L. A. Lowe J. Chem. Soc. 1964 4107

-

Francesc Rabanal,Yolanda Cajal Nat. Prod. Rep. 2017 34 886

-

A. R. Pinho,M. J. Rocha,G. Alves,A. C. Falc?o,A. C. Fortuna Anal. Methods 2018 10 389

-

Mohini Mohan Konai,Iqbal Pakrudheen,Swagatam Barman,Natalia Sharma,Khatija Tabbasum,Prashant Garg,Jayanta Haldar Chem. Commun. 2020 56 2147

colistin sulfateに関する追加情報

Introduction to Colistin Sulfate (CAS No. 1264-72-8) in Modern Pharmaceutical Applications

Colistin sulfate, with the chemical compound identifier CAS No. 1264-72-8, is a well-established antibiotic belonging to the polymyxin class. This compound has garnered significant attention in the field of pharmaceuticals due to its potent activity against Gram-negative bacteria, particularly those that exhibit multidrug resistance. The sulfated form of colistin enhances its solubility and bioavailability, making it a versatile therapeutic agent in clinical settings.

The mechanism of action of colistin sulfate involves the disruption of the outer membrane of Gram-negative bacteria, leading to cell membrane dysfunction and ultimately cell death. This mechanism is particularly crucial in addressing infections caused by Escherichia coli, Klebsiella pneumoniae, and other challenging pathogens that have developed resistance to conventional antibiotics.

In recent years, the rise of carbapenem-resistant organisms (CROs) has prompted a renewed interest in polymyxins, including colistin sulfate. Clinical studies have demonstrated its efficacy in treating infections caused by these highly resistant bacteria, often in combination with other antibiotics to enhance therapeutic outcomes. The combination therapy approach leverages the synergistic effects of different antimicrobial agents, improving overall treatment success rates.

One of the most compelling aspects of colistin sulfate is its role in combating antibiotic-resistant infections. The global health crisis posed by multidrug-resistant bacteria necessitates the development and utilization of alternative treatments. Colistin sulfate, with its long history of use and proven efficacy, remains a critical component in the armamentarium against resistant pathogens.

The pharmacokinetic properties of colistin sulfate have been extensively studied to optimize dosing regimens and minimize potential side effects. Research indicates that intravenous administration is often preferred for severe infections due to its rapid absorption and high bioavailability. Additionally, monitoring renal function is essential during therapy to avoid nephrotoxicity, a known adverse effect associated with polymyxins.

The synthesis and purification of colistin sulfate adhere to stringent pharmaceutical standards to ensure product quality and consistency. Advances in biotechnological methods have improved the production process, allowing for scalable manufacturing while maintaining high purity levels. These advancements are crucial for meeting the increasing demand for effective antibiotics like colistin sulfate.

Emerging research also explores novel derivatives of colistin that aim to enhance its efficacy while reducing toxicity. Structural modifications have led to compounds with improved pharmacokinetic profiles, potentially expanding the therapeutic window for this vital antibiotic. Such innovations highlight the ongoing commitment to developing next-generation antimicrobial agents based on established molecular frameworks.

The regulatory landscape for colistin sulfate has evolved in response to changing clinical needs and emerging resistance patterns. Regulatory agencies now emphasize the judicious use of polymyxins to preserve their efficacy for life-threatening infections. Guidelines recommend reserving colistin sulfate for cases where other treatment options are ineffective or unavailable, ensuring its role as a last-resort therapy when necessary.

The impact of colistin sulfate extends beyond clinical applications into public health initiatives aimed at controlling resistant bacterial spread. Surveillance programs track the prevalence of colistin-resistant strains, informing infection control strategies and guiding antibiotic stewardship policies. These efforts are critical in mitigating the global threat posed by antibiotic resistance.

In conclusion, colistin sulfate (CAS No. 1264-72-8) remains a cornerstone in modern antimicrobial therapy due to its effectiveness against resistant Gram-negative pathogens. Ongoing research continues to refine its use, explore novel derivatives, and integrate it into comprehensive treatment strategies. As antibiotic resistance remains a pressing public health concern, compounds like colistin will continue to play a pivotal role in addressing this challenge.